Cas no 2229106-43-6 (4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole)

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
- EN300-1933946
- 2229106-43-6
-
- インチ: 1S/C9H5BrF2N2/c10-8-7(11)2-1-6(9(8)12)5-3-13-14-4-5/h1-4H,(H,13,14)
- InChIKey: AWEVFVIUGARULS-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1F)C1C=NNC=1)F
計算された属性
- 精确分子量: 257.96042g/mol
- 同位素质量: 257.96042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- XLogP3: 2.7
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933946-1.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-1933946-0.25g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1933946-5.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-1933946-1g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1933946-10g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1933946-0.1g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1933946-10.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-1933946-0.05g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1933946-2.5g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1933946-0.5g |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole |
2229106-43-6 | 0.5g |
$1247.0 | 2023-09-17 |
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazoleに関する追加情報
Comprehensive Overview of 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6)
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique bromo-difluorophenyl substitution pattern, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for designing novel bioactive molecules, given its ability to modulate enzyme activity and receptor binding.
In recent years, the demand for fluorinated compounds like 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole has surged due to their metabolic stability and lipophilicity, traits highly valued in medicinal chemistry. The compound’s halogenated aromatic ring contributes to its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a key intermediate in synthesizing complex molecules. Its CAS number 2229106-43-6 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.
One of the trending topics in organic chemistry is the development of sustainable synthetic methods. 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole aligns with this focus, as researchers explore greener catalysts and solvent-free conditions to optimize its production. Additionally, its potential applications in cancer therapeutics and central nervous system (CNS) drug development are under investigation, addressing high-volume search queries like "pyrazole-based kinase inhibitors" and "fluorinated drug candidates."
The compound’s structural motif is also pivotal in agrochemical innovation, particularly in designing next-generation pesticides with improved environmental profiles. Its bromo and fluorine substituents enhance binding affinity to target proteins in pests while minimizing off-target effects. This dual utility in pharmaceuticals and agrochemicals underscores its industrial importance, as evidenced by patent filings and academic publications referencing CAS 2229106-43-6.
Analytical characterization of 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, critical for reproducibility in research. The compound’s stability under ambient conditions further facilitates its handling and storage, a practical advantage noted in laboratory protocols.
As the scientific community prioritizes fragment-based drug design (FBDD), 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole emerges as a promising scaffold due to its compact size and functional group diversity. Its compatibility with high-throughput screening (HTS) platforms also accelerates hit identification in early-stage drug discovery. These attributes resonate with frequently searched terms such as "small molecule libraries" and "medicinal chemistry scaffolds."
In conclusion, 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6) represents a multifaceted tool in modern chemistry, bridging gaps between synthetic innovation and therapeutic/agrochemical applications. Its unique halogenated structure, combined with growing industrial interest, positions it as a compound of enduring relevance in both academic and commercial spheres.
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